ethyl 4-{[N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)valyl]amino}benzoate
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Overview
Description
Ethyl 4-{[N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)valyl]amino}benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)valyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoate ester, followed by the introduction of the valyl group through peptide coupling reactions. The phenylcarbonyl groups are then added using appropriate reagents and conditions, such as the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput screening methods. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)valyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired product, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)valyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)valyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate esters and peptide derivatives with phenylcarbonyl groups. Examples include:
- Ethyl 4-{[N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)glycyl]amino}benzoate
- Ethyl 4-{[N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)leucyl]amino}benzoate
Uniqueness
Ethyl 4-{[N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)valyl]amino}benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for selective interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H29N3O5 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(2-benzamidobenzoyl)amino]-3-methylbutanoyl]amino]benzoate |
InChI |
InChI=1S/C28H29N3O5/c1-4-36-28(35)20-14-16-21(17-15-20)29-27(34)24(18(2)3)31-26(33)22-12-8-9-13-23(22)30-25(32)19-10-6-5-7-11-19/h5-18,24H,4H2,1-3H3,(H,29,34)(H,30,32)(H,31,33) |
InChI Key |
XPWTZHQJBXJWHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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